molecular formula C12H24N2O2 B3236162 tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1363405-88-2

tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B3236162
CAS RN: 1363405-88-2
M. Wt: 228.33 g/mol
InChI Key: GVSQXCLLMNNVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, also known as TAPP, is a chemical compound used in scientific research. This compound has been studied extensively for its mechanism of action and its potential biochemical and physiological effects. In

Scientific Research Applications

Asymmetric N-Heterocycle Synthesis

Chiral sulfinamides, prominently featuring tert-butanesulfinamide, have emerged as vital chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology has been instrumental in the asymmetric synthesis of structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused counterparts. These compounds are significant as they form the structural framework of many natural products and therapeutically valuable compounds (Philip et al., 2020).

Pyrrolidine as a Bioactive Scaffold

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. The saturated scaffold of pyrrolidine is appreciated for its contribution to the stereochemistry of molecules, its ability to efficiently explore the pharmacophore space due to sp3 hybridization, and its increased three-dimensional coverage due to the non-planarity of the ring. The review discusses bioactive molecules characterized by the pyrrolidine ring, its derivatives, and their selectivity towards various biological targets (Li Petri et al., 2021).

Synthetic and Environmental Applications

The versatility of tert-butyl groups in synthetic and environmental chemistry has been noted. For instance, synthetic bioactive compounds containing a tertiary butyl group have exhibited high anticancer, antifungal, and other biological activities. Moreover, tert-butyl groups have found applications in the cosmetic, agronomic, and pharmaceutical industries, showcasing their broad utility in chemical preparations (Dembitsky, 2006).

Review of Synthetic Phenolic Antioxidants

The review provides insights into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol. It highlights the detection of these compounds and their transformation products in various environmental matrices and human tissues. The study also discusses human exposure pathways and the potential toxicological implications of SPAs and their transformation products (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSQXCLLMNNVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857177
Record name tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363405-88-2
Record name tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.